N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is an organic compound that belongs to the class of amides It features a 3-methylphenyl group, a 4-nitro-1H-pyrazol-1-yl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting with a suitable precursor, such as a hydrazine derivative, and reacting it with a diketone to form the pyrazole ring.
Nitration: Introducing the nitro group into the pyrazole ring using nitrating agents like nitric acid.
Amide formation: Coupling the 3-methylphenyl group with the pyrazole derivative through an amide bond formation, often using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its interactions with biological macromolecules.
Materials Science: Exploring its properties for use in advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The nitro group could be involved in redox reactions, while the amide bond might influence binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: can be compared with other amides and pyrazole derivatives.
N-(3-methylphenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.
N-(3-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
The presence of both a nitro group and a pyrazole ring in this compound may confer unique chemical and biological properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C14H16N4O3 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H16N4O3/c1-11-4-2-5-12(8-11)16-14(19)6-3-7-17-10-13(9-15-17)18(20)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,16,19) |
InChI Key |
FHCPWWYYAGIOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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